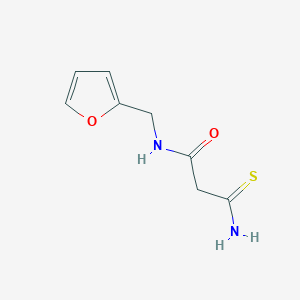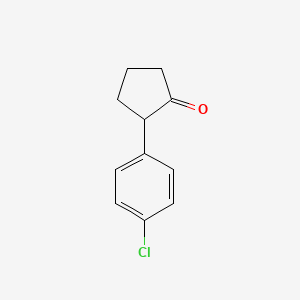
2-(4-Chlorophenyl)cyclopentan-1-one
Vue d'ensemble
Description
2-(4-Chlorophenyl)cyclopentan-1-one, also known as 2-chlorobenzocyclopentanone, is a cyclopentanone derivative with a chlorine atom substituted at the para position of the phenyl ring. It is a colorless liquid at room temperature and is soluble in organic solvents. This compound is a versatile molecule with a wide range of applications in the fields of chemistry, materials science, and biology.
Applications De Recherche Scientifique
Luminescent Complexes and Interactions
A study by Lai et al. (1999) explored luminescent mono- and binuclear cyclometalated platinum(II) complexes with various aryl subs, including 4-chlorophenyl, in fluid and solid states. These complexes showed potential for studying fluid- and solid-state oligomeric d8−d8 and ligand−ligand interactions. This research can contribute to understanding molecular structures in various states, relevant in material science and chemistry (Lai et al., 1999).
Photochromic Transformation
Luchita et al. (2011) demonstrated the efficient reversible phototransformation of a diarylethene-fluorene derivative in organic media under laser excitation. The study found a close to unity quantum yield for the cyclization reaction in nonpolar solutions. This research provides insights into photochromic transformations in materials, potentially useful in optical data storage (Luchita et al., 2011).
Isostere in Drug Design
Ballatore et al. (2011) investigated cyclopentane-1,3-diones, including compounds with a 4-chlorophenyl group, as an isostere for the carboxylic acid functional group in drug design. This research is significant for pharmaceutical development, offering alternatives to traditional functional groups in drug molecules (Ballatore et al., 2011).
Transition-Metal Cyclophanes
Slone et al. (1998) provided an overview of the synthesis and characterization of transition-metal cyclophanes, including those with rhenium tricarbonyl chloro corners and 4-chlorophenyl groups. The study is relevant for developing new materials and understanding host-guest interactions in condensed phases (Slone et al., 1998).
Photochemical Reactions
Abe et al. (1998) examined the photochemical generation and methanol trapping of localized singlet diradicals derived from a spiroepoxy-substituted cyclopentane-1,3-diyl. This research contributes to the understanding of photochemical reactions and their applications in chemistry and material science (Abe et al., 1998).
Structural Analysis
Yu et al. (2008) conducted a structural analysis of N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, providing insights into the molecular conformation and interactions of similar compounds. This research aids in the understanding of molecular structures and their implications in various scientific fields (Yu et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Chlorophenyl)cyclopentan-1-one are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas of ongoing research.
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)cyclopentan-1-one plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes enzyme inhibition, where this compound binds to the active site of the enzyme, preventing it from catalyzing its usual reactions. This interaction can lead to changes in the metabolic pathways and the accumulation of certain metabolites.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling proteins such as kinases and phosphatases, which play crucial roles in cell communication and regulation . Additionally, this compound can impact gene expression by interacting with transcription factors, leading to changes in the production of specific proteins that are essential for cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, altering their activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Additionally, this compound can interact with DNA-binding proteins, influencing gene expression and subsequently affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can cause significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydrophilic groups to facilitate its excretion . This compound can also affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, and once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments . This localization can influence its activity and function within the cell.
Subcellular Localization
This compound is localized to specific subcellular compartments, which can affect its activity and function. It may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is crucial for its interactions with specific biomolecules and its role in cellular processes.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRJGCLTALWPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515480 | |
| Record name | 2-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40297-26-5 | |
| Record name | 2-(4-Chlorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626802.png)
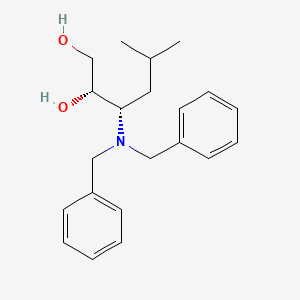

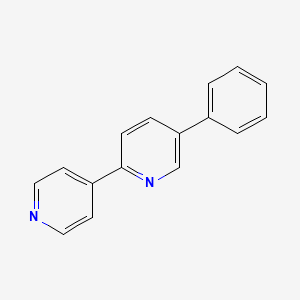
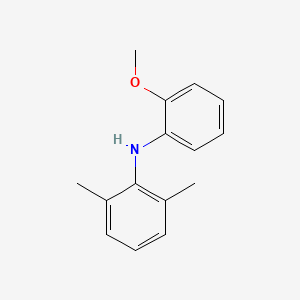
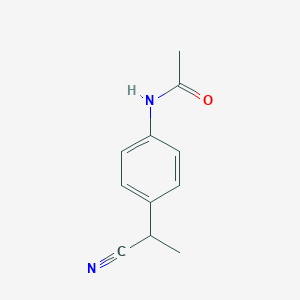
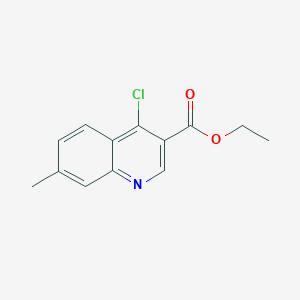


![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)

